Pentaquine phosphate
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Overview
Description
Preparation Methods
The synthesis of pentaquine phosphate involves several steps. One common method includes the reaction of 8-aminoquinoline with appropriate alkylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Pentaquine phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
Pentaquine phosphate has been used in various scientific research applications, including:
Chemistry: It has been studied for its chemical properties and reactions.
Biology: Research has focused on its effects on biological systems, particularly its antimalarial activity.
Medicine: this compound has been investigated for its potential use in treating malaria and other parasitic infections.
Industry: It has applications in the pharmaceutical industry for the development of antimalarial drugs .
Mechanism of Action
The exact mechanism of action of pentaquine phosphate is not fully understood. it is believed to interfere with the mitochondrial function of parasites, thereby inhibiting their energy production and leading to their death . This action helps in preventing the relapse of malaria by targeting the dormant liver stages of the parasite.
Comparison with Similar Compounds
Pentaquine phosphate can be compared with other antimalarial compounds such as:
- Quinacrine hydrochloride
- Chloroquine phosphate
- Chlorguanide hydrochloride
- Pyrimethamine These compounds share similar antimalarial properties but differ in their chemical structures and specific mechanisms of action. This compound is unique in its ability to target the liver stages of the malaria parasite, making it effective in preventing relapses .
Properties
CAS No. |
5428-64-8 |
---|---|
Molecular Formula |
C18H30N3O5P |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid |
InChI |
InChI=1S/C18H27N3O.H3O4P/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17;1-5(2,3)4/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
MFHDWFVXLYMMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O |
Origin of Product |
United States |
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